
PI3K|A/Hdac6-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K|A/Hdac6-IN-1 is a dual inhibitor targeting both phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By simultaneously inhibiting these two critical pathways, this compound exhibits potent antitumor activity and enhances the efficacy of immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A/Hdac6-IN-1 involves the incorporation of histone deacetylase inhibitory functionality into the pharmacophore of a phosphoinositide 3-kinase inhibitor. This process typically includes multiple steps of organic synthesis, such as coupling reactions, deprotection steps, and purification processes. The specific synthetic route may vary depending on the desired structural modifications and optimization of the compound’s activity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including high-throughput screening for optimal reaction conditions, automated synthesis, and purification processes. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for clinical and commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
PI3K|A/Hdac6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity .
Wissenschaftliche Forschungsanwendungen
PI3K|A/Hdac6-IN-1 has a wide range of scientific research applications, including:
Cancer Therapy: The compound has shown significant potential in inhibiting tumor growth and enhancing the efficacy of immunotherapy by inducing immunogenic ferroptosis in cancer cells
Biological Research: It is used to study the roles of phosphoinositide 3-kinase and histone deacetylase pathways in various cellular processes, including proliferation, differentiation, and apoptosis
Medicinal Chemistry: Researchers use this compound to develop new therapeutic agents targeting multiple pathways involved in disease progression
Industrial Applications: The compound’s dual inhibitory activity makes it a valuable tool for developing combination therapies and studying complex biological systems
Wirkmechanismus
PI3K|A/Hdac6-IN-1 exerts its effects by simultaneously inhibiting phosphoinositide 3-kinase alpha and histone deacetylase 6. This dual inhibition leads to:
Hyperacetylation of p53: Enhancing the expression of ferroptotic signaling and promoting ferroptotic cell death in cancer cells
Inhibition of AKT Phosphorylation: Reducing the phosphorylation of AKT (Ser473), which is crucial for cell survival and proliferation
Induction of Acetylated α-Tubulin Accumulation: Without affecting acetylated histones H3 and H4, leading to altered cellular functions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BEBT-908: Another dual-targeting PI3K and HDAC inhibitor with similar properties and applications.
Compound 23: A PI3K/HDAC dual-target inhibitor used in hematologic tumor research.
Uniqueness
PI3K|A/Hdac6-IN-1 stands out due to its potent dual inhibitory activity against both phosphoinositide 3-kinase alpha and histone deacetylase 6. This unique combination enhances its therapeutic potential, particularly in cancer treatment, by promoting immunogenic ferroptosis and enhancing the efficacy of immunotherapy .
Eigenschaften
Molekularformel |
C27H30F3N7O6S2 |
|---|---|
Molekulargewicht |
669.7 g/mol |
IUPAC-Name |
(2S,4R)-4-[[4-(hydroxycarbamoyl)phenyl]methylsulfonylamino]-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C27H30F3N7O6S2/c1-14-21(17-8-9-32-20(10-17)26(2,3)27(28,29)30)44-24(33-14)34-25(40)37-12-18(11-19(37)22(31)38)36-45(42,43)13-15-4-6-16(7-5-15)23(39)35-41/h4-10,18-19,36,41H,11-13H2,1-3H3,(H2,31,38)(H,35,39)(H,33,34,40)/t18-,19+/m1/s1 |
InChI-Schlüssel |
PLBBMNVLYUEPKQ-MOPGFXCFSA-N |
Isomerische SMILES |
CC1=C(SC(=N1)NC(=O)N2C[C@@H](C[C@H]2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)N2CC(CC2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
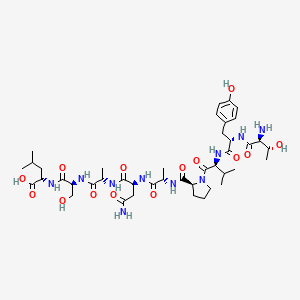
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
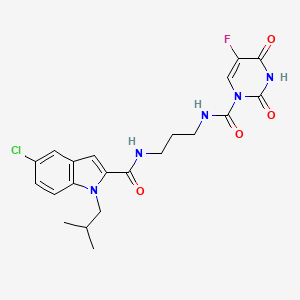
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
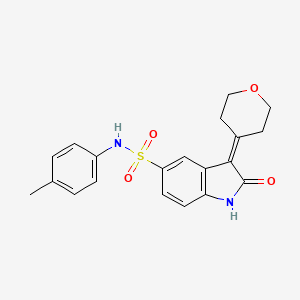
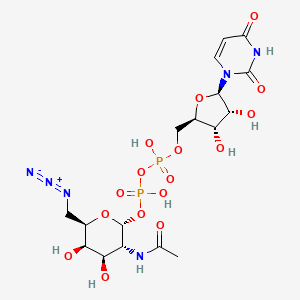

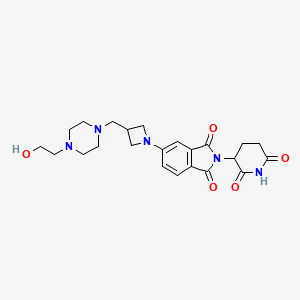
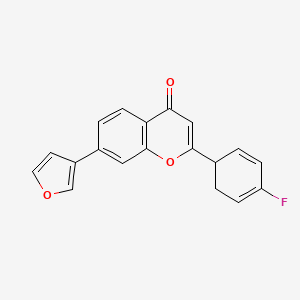
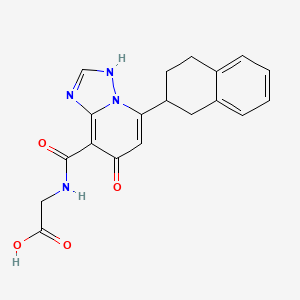
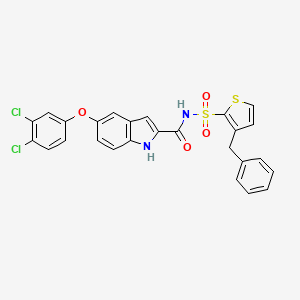
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)
